molecular formula C7H5BrN2 B581949 5-Amino-3-bromobenzonitrile CAS No. 49674-16-0

5-Amino-3-bromobenzonitrile

Cat. No. B581949
CAS RN: 49674-16-0
M. Wt: 197.035
InChI Key: HPIFDUDZTLRWBV-UHFFFAOYSA-N
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Patent
US08299267B2

Procedure details

To a stirring solution of 845 mg (3.72 mmol) of 3-bromo-5-nitrobenzonitrile in 5 mL of THF and 5 mL of EtOH was added 4.2 g (18.6 mmol) of SnCl2.2H2O in several portions. The reaction became slightly exothermic and was stirred at r.t. for about 12.5 h. The mixture was concentrated and 30 mL of 2 N NaOH was added. After the mixture was stirred for 2 h, H2O and EtOAc were added, and the organic layer was washed with 50 mL of H2O and 40 mL of brine. The aqueous layer was extracted with EtOAc and washed with brine. The combined extracts were dried over Na2SO4, filtered, and concentrated. Purification by flash silica gel chromatography (35% EtOAc/hexanes) provided 461 mg of 3-amino-5-bromobenzonitrile as a yellow solid in 63% yield.
Quantity
845 mg
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([N+:10]([O-])=O)[CH:9]=1)[C:5]#[N:6].O.O.Cl[Sn]Cl>C1COCC1.CCO>[NH2:10][C:8]1[CH:7]=[C:4]([CH:3]=[C:2]([Br:1])[CH:9]=1)[C:5]#[N:6] |f:1.2.3|

Inputs

Step One
Name
Quantity
845 mg
Type
reactant
Smiles
BrC=1C=C(C#N)C=C(C1)[N+](=O)[O-]
Name
Quantity
4.2 g
Type
reactant
Smiles
O.O.Cl[Sn]Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
5 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at r.t. for about 12.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
ADDITION
Type
ADDITION
Details
30 mL of 2 N NaOH was added
STIRRING
Type
STIRRING
Details
After the mixture was stirred for 2 h
Duration
2 h
ADDITION
Type
ADDITION
Details
H2O and EtOAc were added
WASH
Type
WASH
Details
the organic layer was washed with 50 mL of H2O and 40 mL of brine
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash silica gel chromatography (35% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
12.5 h
Name
Type
product
Smiles
NC=1C=C(C#N)C=C(C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 461 mg
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.